molecular formula C12H11Cl2NOS B1452923 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 1251925-25-3

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride

Cat. No.: B1452923
CAS No.: 1251925-25-3
M. Wt: 288.2 g/mol
InChI Key: SSWFCVMJNYOTPM-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H11Cl2NOS and its molecular weight is 288.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound can participate in nucleophilic and electrophilic reactions, making it reactive in biological systems . It has been observed to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound can inhibit or activate these enzymes, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. In cancer cells, it has demonstrated cytotoxic effects, potentially through the induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites . This binding can result in the inhibition or activation of enzymes, altering their activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity . At higher doses, it has been associated with adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biochemical effects .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS.ClH/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9;/h3-6H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWFCVMJNYOTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Reactant of Route 6
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.